molecular formula C15H13ClN2 B12090031 5-Chloro-2-(4-ethylphenyl)benzimidazole

5-Chloro-2-(4-ethylphenyl)benzimidazole

Cat. No.: B12090031
M. Wt: 256.73 g/mol
InChI Key: LTQWWWPBWNOTJR-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethylphenyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-ethylphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method is to react ortho-phenylenediamine with 4-ethylbenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as catalyst-free synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-ethylphenyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the benzimidazole ring .

Scientific Research Applications

5-Chloro-2-(4-ethylphenyl)benzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-ethylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-ethylphenyl)benzimidazole is unique due to the presence of both chlorine and ethyl substituents on the phenyl ring. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

6-chloro-2-(4-ethylphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

LTQWWWPBWNOTJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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